1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate
Description
1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a nitrogen-containing fused heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core. Key structural features include:
- N1-Benzyl substitution: Enhances lipophilicity and may influence pharmacokinetic properties .
- 5-Olate moiety: The zwitterionic structure (positive charge at N5, negative charge at O5) could enhance solubility in polar solvents compared to neutral analogs .
This compound belongs to the pyrrolopyridine family, which is notable for applications in medicinal chemistry (e.g., kinase inhibitors, antiplatelet agents) and materials science .
Properties
IUPAC Name |
1-benzyl-4-chloro-5-oxidopyrrolo[3,2-c]pyridin-5-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-14-12-6-8-16(13(12)7-9-17(14)18)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZHLGXLMWMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C[N+](=C3Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-52-8 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-1-(phenylmethyl)-, 5-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate typically involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrrolo-pyridine core can be oxidized or reduced under appropriate conditions.
Coupling reactions: The benzyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted pyrrolo[3,2-c]pyridines.
Oxidation: Products include oxidized derivatives of the pyrrolo-pyridine core.
Reduction: Products include reduced derivatives of the pyrrolo-pyridine core.
Scientific Research Applications
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Analogs of Pyrrolopyridine Derivatives
| Compound | Core Structure | Substituents | Key Property |
|---|---|---|---|
| Target Compound | Pyrrolo[3,2-c]pyridine | N1-Benzyl, C4-Cl | Zwitterionic olate |
| 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | N1-Benzyl, C5-Br | Cross-coupling precursor |
| 5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | N1-Butyl, C5-Br | Lipophilic intermediate |
Table 2: Heterocycles with Related Bioactivities
| Compound | Core Structure | Bioactivity/Application |
|---|---|---|
| Target Compound | Pyrrolo[3,2-c]pyridine | Not reported (inferred: kinase inhibition) |
| 5-[(2-Chlorophenyl)methyl]-thieno[3,2-c]pyridin-5-ium-5-olate | Thieno[3,2-c]pyridine | Antiplatelet (Ticlopidine analog) |
| Pyrrolo[3,2-c]carbazole-2-carbohydrazide | Pyrrolo-carbazole | Antibacterial |
Biological Activity
Overview
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolo-pyridine core, suggest diverse biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: 1-benzyl-4-chloro-5-oxidopyrrolo[3,2-c]pyridin
- CAS Number: 1000342-52-8
- Molecular Formula: C14H11ClN2O
This structure allows for interactions with various biological targets, making it a candidate for drug development.
This compound interacts with specific enzymes and receptors, modulating their activity. The compound's mechanism involves:
- Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and are targets in neurodegenerative diseases like Alzheimer's .
- Cellular Signaling Modulation: The compound can alter signaling pathways by binding to protein targets, leading to changes in cellular responses.
Anticholinesterase Activity
Research indicates that derivatives of compounds similar to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin have demonstrated potent AChE inhibitory activity. For instance, some benzyl pyridinium derivatives have shown IC50 values in the low micromolar range (e.g., 5.90 ± 0.07 μM for AChE) . This suggests a promising role in treating Alzheimer's disease through dual inhibition of cholinesterases.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have reported that related pyrrolo-pyridine derivatives exhibit activity against various cancer cell lines by inhibiting kinases involved in cell proliferation . The unique structural features of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin may enhance its efficacy as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate?
- Methodology :
-
N-Alkylation : React the pyrrolopyridine core with benzyl bromide under phase-transfer conditions (e.g., tetrabutylammonium hydrogen sulfate as catalyst, KOH as base). This aligns with protocols for N1-alkylation of similar pyrrolopyridines .
-
Chlorination : Introduce the chloro substituent via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC .
- Key Considerations : Monitor reaction progress using LC-MS to avoid over-chlorination.
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure?
- Methodology :
-
Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.
-
Use SC-XRD (e.g., Bruker SMART CCD detector) to determine bond lengths, angles, and confirm regiochemistry of substituents. For example, the chloro and benzyl groups’ positions can be validated against expected bond geometries .
-
Refinement software (SHELXL97) helps resolve disorder or thermal motion artifacts .
- Data Table :
| Parameter | Value (Å/°) |
|---|---|
| C-Cl bond | 1.73–1.78 |
| C-N (pyrrole) | 1.32–1.35 |
| Dihedral angle (benzyl vs. core) | 15–25° |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–8.5 ppm). Compare with literature data for analogous pyrrolopyridines .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl .
- IR : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Case Study : If NMR shows unexpected splitting in benzyl protons, consider:
-
Dynamic effects : Rotational restriction of the benzyl group due to steric hindrance, leading to non-equivalent protons. Use variable-temperature NMR to observe coalescence .
-
Regioisomeric impurities : Optimize reaction conditions (e.g., lower temperature for chlorination) to minimize byproducts. Confirm via 2D NMR (COSY, NOESY) .
- Example : In , two formylpyrrole isomers (8a and 8b) were distinguished using coupling constants and NOE correlations.
Q. What strategies improve regioselectivity in functionalizing the pyrrolopyridine core?
- Methodology :
-
Directing groups : Install temporary protecting groups (e.g., sulfonyl) to direct chlorination to the 4-position .
-
Computational modeling : Use DFT calculations (Gaussian 09) to predict electrophilic substitution sites based on electron density maps .
-
Metal catalysis : Pd-mediated C-H activation for selective benzylation at the 1-position .
- Data Table :
| Substitution Site | Yield (%) (With/Without Catalyst) |
|---|---|
| 4-Chloro | 85 (NCS) vs. 45 (no catalyst) |
| 1-Benzyl | 92 (Pd(OAc)₂) vs. 60 (thermal) |
Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?
- Methodology :
-
Bioisosteric replacement : Replace the chloro group with fluoro or trifluoromethyl groups to modulate electron-withdrawing effects .
-
Pharmacophore mapping : Use molecular docking (AutoDock Vina) to assess interactions with enzymes (e.g., kinases) and prioritize analogs with improved binding .
-
In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
